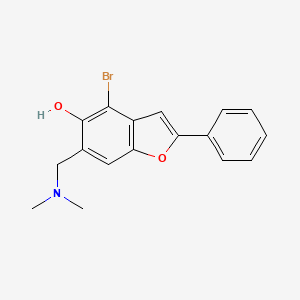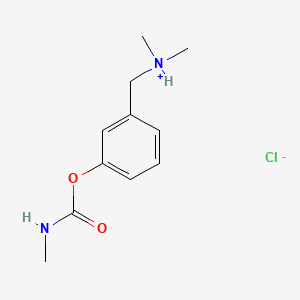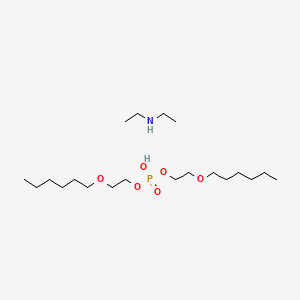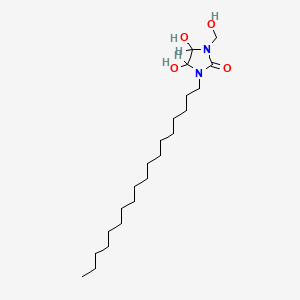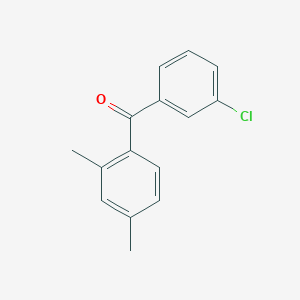
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: is a complex organic compound characterized by its aromatic structure It consists of a benzene ring substituted with a chlorine atom and two methyl groups, along with a ketone functional group
Synthetic Routes and Reaction Conditions:
Benzene Derivatives Synthesis: The compound can be synthesized starting from benzene derivatives through a series of reactions including halogenation and Friedel-Crafts acylation.
Friedel-Crafts Acylation: This involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Catalyst Optimization: The use of optimized catalysts and reaction conditions helps in achieving higher efficiency and reducing by-products.
Chemical Reactions Analysis
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various halogenated and alkylated derivatives.
Scientific Research Applications
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(2,4-dimethylphenyl)methanone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or oxidative stress.
Comparison with Similar Compounds
(3-Chlorophenyl)(2,4-dimethylphenyl)methanone: can be compared with other similar compounds such as (3-Chlorophenyl)(2,6-dimethylphenyl)methanone and (3-Chlorophenyl)(2,4-dimethylphenyl)ethanone . These compounds share similar structural features but differ in the position of the methyl groups and the type of carbonyl group. The unique arrangement of substituents in This compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
57800-68-7 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
(3-chlorophenyl)-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(11(2)8-10)15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3 |
InChI Key |
COFUWPXPXNYUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



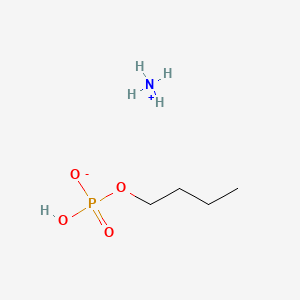
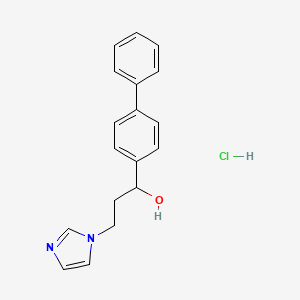
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
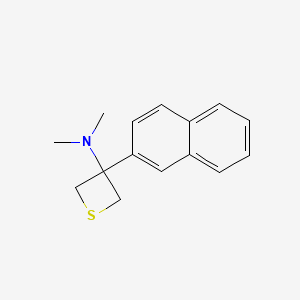
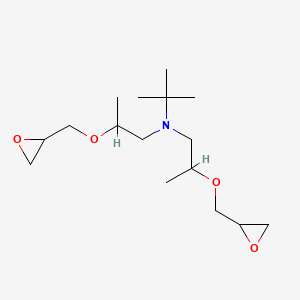
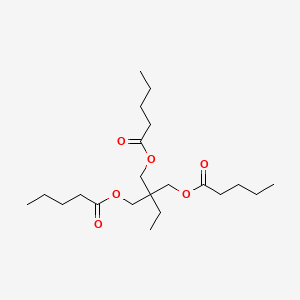
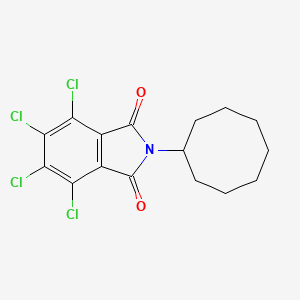
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
